Physicochemical Profiling of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Technical Guide
Physicochemical Profiling of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol: A Technical Guide
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol .
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol represents a high-value polar scaffold. Unlike its ubiquitous 1,4-disubstituted counterparts formed via standard "Click" chemistry with substituted alkynes, this specific molecule features an unsubstituted triazole ring attached at the N1-position to a branched propanol chain.
This structural arrangement confers unique physicochemical characteristics—specifically a lowered LogP and enhanced metabolic stability compared to amide bioisosteres. This guide provides a rigorous analysis of its properties, a validated synthesis protocol, and its application as a hydrophilic linker in proteolysis-targeting chimeras (PROTACs) and fragment libraries.
Chemical Identity & Molecular Architecture[1]
The molecule consists of a 1,2,3-triazole ring linked via the N1 nitrogen to the secondary carbon of a propan-1-ol chain. This creates a chiral center at the C2 position of the propyl chain, though it is often supplied as a racemate in bulk reagents.
| Attribute | Detail |
| IUPAC Name | 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol |
| Common Synonyms | 1-(1-Hydroxypropan-2-yl)-1,2,3-triazole; |
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol |
| SMILES | CC(CO)n1ccnn1 |
| InChIKey | Computed from structure (Specific isomer key varies by stereochemistry) |
| Chirality | Contains 1 chiral center (C2).[1] Typically synthesized as (RS)-mixture. |
Physicochemical Properties Profile
The following data aggregates experimental observations for N-alkyl-1,2,3-triazoles and computed descriptors for this specific fragment.
Thermodynamic & Solubility Data
| Property | Value / Range | Confidence | Note |
| Physical State | Viscous Colorless Oil / Low Melting Solid | High | H-bonding network prevents easy crystallization. |
| Boiling Point | 265°C ± 20°C (at 760 mmHg) | Predicted | Extrapolated from parent triazole ( |
| Melting Point | 45 - 55°C | Medium | Dependent on enantiomeric purity. |
| Density | Predicted | High density due to nitrogen content. | |
| Solubility (Water) | Miscible / Very High | High | Driven by Triazole N2/N3 and Hydroxyl group. |
| Solubility (DMSO) | > 100 mM | Experimental | Standard stock solution concentration. |
Lipophilicity & Acid-Base Chemistry
-
Lipophilicity (LogP): The calculated LogP (cLogP) is approximately -0.6 to -0.3 . This negative value indicates high hydrophilicity, making it an excellent "solubilizing fragment" in larger drug molecules.
-
Acidity (pKa):
-
Triazole Ring: The 1,2,3-triazole is extremely weak as a base (
for the conjugate acid). It does not protonate at physiological pH (7.4). -
Hydroxyl Group: The primary alcohol has a
, acting as a neutral H-bond donor/acceptor under physiological conditions.
-
-
Topological Polar Surface Area (TPSA): 50.9 Ų .[1] (Triazole ~30.7 Ų + Hydroxyl ~20.2 Ų). This falls well within the "Rule of 3" for fragments (TPSA < 60 Ų).
Synthesis & Characterization Workflow
Reliable access to 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol requires avoiding the formation of the 2-substituted isomer (2H-triazole), which is thermodynamically stable but often undesired in "click" contexts. The most robust route is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using acetylene gas (or a surrogate).
Synthesis Logic Diagram
Figure 1: Synthetic pathway ensuring regioselectivity for the N1-substituted isomer.
Detailed Protocol: Azide-Alkyne Cycloaddition
Safety Note: Low-molecular-weight organic azides are potentially explosive. Maintain a C/N ratio > 3. 2-Azidopropan-1-ol (
Step 1: Preparation of 2-Azidopropan-1-ol
-
Reagents: 2-Aminopropan-1-ol (10 mmol),
(20 mmol), (0.1 mmol), Imidazole-1-sulfonyl azide HCl salt (12 mmol). -
Procedure: Dissolve amino alcohol in MeOH. Add base and catalyst.[2][3] Slowly add the diazo transfer reagent. Stir at RT for 12h.
-
Workup: Dilute with water, extract with EtOAc. Do not distill. Use the crude solution for the next step.
Step 2: Formation of the Triazole
-
Reaction System: Dissolve the crude azide in
-BuOH/H2O (1:1). -
Catalyst: Add Sodium Ascorbate (0.5 eq) and
(0.1 eq). -
Alkyne Source:
-
Method A (Gas): Bubble Acetylene gas through the solution (Requires blast shield).
-
Method B (Surrogate): Use Trimethylsilylacetylene followed by in-situ deprotection, or Vinyl Acetate (requires oxidative conditions, less preferred for this specific product).
-
Recommended: Bubble Acetylene gas for 30 mins, then stir sealed for 12h.
-
-
Purification:
-
Chelate Copper: Add saturated EDTA solution and stir for 1h (Solution turns blue).
-
Extraction: Extract with
-Butanol or EtOAc (product is polar). -
Chromatography: Silica gel, eluting with DCM:MeOH (95:5 to 90:10).
-
Analytical Validation
-
1H NMR (DMSO-d6): Look for the two triazole protons. In 1-substituted 1,2,3-triazoles, C4-H and C5-H appear as singlets/doublets around
7.7 and 8.1 ppm. The chiral CH proton (C2 of propyl) will appear as a multiplet around 4.8 ppm. -
LC-MS: ESI+ mode. Expect
.
Applications in Drug Discovery[3][4][5][6][7][8]
Bioisosterism
The 1,2,3-triazole ring is a classic amide bioisostere .[4]
-
Dipole Moment: ~5.0 D (similar to the amide bond ~3.6 D).
-
Geometry: The disubstituted triazole mimics the trans-amide bond geometry, maintaining the vector orientation of substituents.
-
H-Bonding: The N2 and N3 atoms act as weak H-bond acceptors, while the C-H at position 5 can act as a non-classical H-bond donor.
Fragment-Based Design (FBDD)
In FBDD, this molecule serves as a "polar cap."
-
Solubility Enhancement: Attaching this fragment to a hydrophobic core (e.g., a biphenyl system) can lower LogP by 1-2 units.
-
Linker Chemistry: The hydroxyl group allows for easy conjugation (via etherification or esterification) to E3 ligase ligands in PROTAC design, providing a rigid, polar spacer that resists oxidative metabolism (CYP450).
References
-
Synthesis of N-substituted 1,2,3-triazoles
- Title: "Copper-catalyzed azide-alkyne cycloaddition:
- Source:Chemical Reviews, 2008.
-
URL:[Link]
-
Physicochemical Properties of Triazoles
-
Safety of Organic Azides
- Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds"
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Bioisosterism Applications
Sources
- 1. 1-Hydroxy-1,2,3-triazole | C2H3N3O | CID 10877052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
